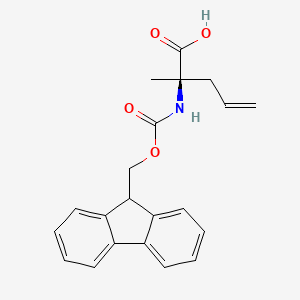

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid

Description

BenchChem offers high-quality (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h3-11,18H,1,12-13H2,2H3,(H,22,25)(H,23,24)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCSRFHDUZYOCR-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288617-76-5 | |

| Record name | 288617-76-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-((Fmoc-amino))-2-methylpent-4-enoic Acid

CAS Number: 288617-76-5

Synonyms: Fmoc-α-methyl-D-allylglycine, Fmoc-(R)-2-amino-2-methyl-4-pentenoic acid

This technical guide provides a comprehensive overview of (R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid, a specialized amino acid derivative crucial for advanced peptide synthesis and drug development. It is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and workflow visualizations.

Compound Data

The following table summarizes the key physicochemical properties of (R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid.

| Property | Value |

| CAS Number | 288617-76-5 |

| Molecular Formula | C₂₁H₂₁NO₄ |

| Molecular Weight | 351.4 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥ 99.5% (Chiral HPLC) |

| Optical Rotation | [a]D20 = +2 ± 1º (c=1 in EtOH) |

| Storage Conditions | 0 - 8 °C |

Experimental Protocols

This section details the primary application of (R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid as a building block in Solid-Phase Peptide Synthesis (SPPS), particularly for creating hydrocarbon-stapled peptides via Ring-Closing Metathesis (RCM).

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of (R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid into a peptide sequence generally follows standard Fmoc-based SPPS protocols. Due to the steric hindrance from the α-methyl group, optimized coupling conditions may be required.

Materials:

-

Fmoc-protected amino acids, including (R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid

-

Appropriate resin for SPPS (e.g., Rink Amide resin for peptide amides)

-

Coupling reagents (e.g., HBTU, HATU, or PyBOP)

-

Base (e.g., N,N-Diisopropylethylamine - DIEA, or N-methylmorpholine - NMM)

-

Fmoc deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvents

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)

Procedure:

-

Resin Swelling: Swell the resin in DMF or DCM in the reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating it with 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF to remove piperidine and by-products.

-

Amino Acid Coupling:

-

Dissolve (R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid (typically 3-5 equivalents) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

-

Add a base such as DIEA (6-10 equivalents).

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for a specified time (this may be longer for sterically hindered residues).

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

Protocol for On-Resin Ring-Closing Metathesis (RCM)

This protocol is specifically for creating stapled peptides where (R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid and another alkenyl amino acid are incorporated into the peptide chain.[1][2]

Materials:

-

Peptide-resin containing two alkenyl side chains

-

Grubbs' or Hoveyda-Grubbs' catalyst (1st or 2nd generation)

-

Anhydrous, degassed 1,2-dichloroethane (DCE) or DCM

-

Nitrogen or Argon atmosphere

Procedure:

-

Resin Preparation: Swell the peptide-resin in the reaction solvent (e.g., DCE) under an inert atmosphere.[3]

-

Catalyst Addition: Dissolve the RCM catalyst in the reaction solvent and add it to the resin suspension.

-

Reaction: Gently agitate the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-24 hours.[2][3] The reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.[2]

-

Catalyst Removal: After the reaction is complete, wash the resin extensively with the reaction solvent and other solvents like DMF and DCM to remove the catalyst.[3]

Peptide Cleavage and Deprotection

Procedure:

-

Resin Washing and Drying: Wash the resin with DCM and dry it under vacuum.

-

Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.

-

Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Standard Fmoc Solid-Phase Peptide Synthesis Cycle

Caption: Workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.

On-Resin Ring-Closing Metathesis for Stapled Peptides

Caption: Workflow for on-resin Ring-Closing Metathesis (RCM).

Signaling Pathways

(R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid is a synthetic amino acid derivative used as a structural component in peptide synthesis. As a building block, it does not have a direct, inherent role in biological signaling pathways. Its significance lies in its ability to be incorporated into peptides that are designed to modulate specific signaling pathways. For example, hydrocarbon-stapled peptides created using this amino acid can be designed to stabilize the alpha-helical structure of a peptide, enabling it to better interact with intracellular protein targets and disrupt protein-protein interactions that are key steps in various signaling cascades. The specific pathway targeted depends entirely on the peptide sequence into which this amino acid is incorporated.

Applications in Drug Development

The primary application of (R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid is in the synthesis of "stapled peptides." The α-methyl group provides conformational rigidity, while the pentenyl side chain serves as a reactive handle for intramolecular cross-linking with another alkenyl side chain within the same peptide.[1] This process, known as ring-closing metathesis (RCM), creates a hydrocarbon "staple" that locks the peptide into a specific conformation, often an α-helix.

Advantages of Stapled Peptides in Drug Development:

-

Enhanced Helicity and Stability: The hydrocarbon staple stabilizes the peptide's secondary structure, particularly α-helices, which are common motifs in protein-protein interactions.

-

Increased Proteolytic Resistance: The staple protects the peptide backbone from degradation by proteases, increasing its in vivo half-life.

-

Improved Cell Permeability: The hydrocarbon nature of the staple can enhance the peptide's ability to cross cell membranes and reach intracellular targets.

These properties make stapled peptides, and by extension the building blocks used to create them, highly valuable in the development of novel therapeutics for a range of diseases, including cancer and infectious diseases, by targeting previously "undruggable" intracellular protein-protein interactions.

References

An In-depth Technical Guide to Fmoc-(R)-alpha-methyl-allylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(R)-alpha-methyl-allylglycine is a synthetic amino acid derivative that serves as a crucial building block in peptide synthesis and drug discovery.[1] Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, an alpha-methyl group, and an allyl side chain, offers distinct advantages for creating novel peptides with enhanced pharmacological properties. The Fmoc group provides a base-labile protecting strategy essential for solid-phase peptide synthesis (SPPS), while the α-methyl group can impart conformational rigidity and increased resistance to enzymatic degradation. The allyl side chain offers a site for specific chemical modifications, such as cyclization or the introduction of other functional groups.

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of Fmoc-(R)-alpha-methyl-allylglycine.

Chemical Properties

The fundamental chemical and physical properties of Fmoc-(R)-alpha-methyl-allylglycine are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 288617-76-5 | [1] |

| Molecular Formula | C₂₁H₂₁NO₄ | [1] |

| Molecular Weight | 351.4 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 99.5% (Chiral HPLC) | [1] |

| Optical Rotation | [α]D²⁰ = +2 ± 1º (c=1 in EtOH) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

| Melting Point | Not available. For the similar compound Fmoc-L-allylglycine, the melting point is 137-138 °C. | |

| Boiling Point | Data not available. Decomposes at high temperatures. | |

| Solubility | Generally soluble in organic solvents like Dimethylformamide (DMF), Dichloromethane (DCM), and alcohols. Most Fmoc-protected amino acids show good solubility (>0.4 M) in green solvents like PolarClean. |

Experimental Protocols

Conceptual Synthesis of Fmoc-(R)-alpha-methyl-allylglycine

The synthesis of Fmoc-(R)-alpha-methyl-allylglycine generally involves the protection of the amino group of (R)-alpha-methyl-allylglycine with an Fmoc reagent. A typical conceptual workflow is outlined below.

Diagram: Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of Fmoc-(R)-alpha-methyl-allylglycine.

Methodology:

-

(R)-alpha-methyl-allylglycine is dissolved in a mixture of an organic solvent (e.g., acetone) and water containing a mild base, such as sodium bicarbonate (NaHCO₃).

-

Fmoc-OSu (9-fluorenylmethyl-N-succinimidyl carbonate) or Fmoc-Cl (9-fluorenylmethyl chloroformate) is added to the solution while stirring.

-

The reaction mixture is stirred at room temperature for several hours until the starting amino acid is consumed, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the organic solvent is removed under reduced pressure.

-

The aqueous solution is then acidified to a pH of approximately 2 using a dilute acid (e.g., 1M HCl). This protonates the carboxylic acid and causes the product to precipitate.

-

The crude product is extracted into an organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated.

-

The resulting crude product is purified , typically by recrystallization or silica gel chromatography, to yield pure Fmoc-(R)-alpha-methyl-allylglycine.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(R)-alpha-methyl-allylglycine

Fmoc-(R)-alpha-methyl-allylglycine is primarily used in Fmoc-based SPPS. The general workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

Diagram: Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

References

An In-Depth Technical Guide to the Synthesis of Fmoc-Protected α-Methylated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Methylated amino acids are a critical class of non-proteinogenic amino acids that, when incorporated into peptides, confer unique conformational constraints and increased resistance to enzymatic degradation. These properties are highly desirable in the development of therapeutic peptides and peptidomimetics, leading to enhanced stability, bioavailability, and receptor-binding affinity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS), owing to its base-lability which allows for orthogonal protection strategies. This technical guide provides a comprehensive overview of the core synthetic strategies for preparing enantiomerically enriched Fmoc-protected α-methylated amino acids, complete with detailed experimental protocols, comparative quantitative data, and workflow visualizations to aid researchers in their synthetic endeavors.

Synthesis via Chiral Auxiliaries

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the diastereoselective formation of new stereocenters. The auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the desired enantiomerically enriched product.

Pseudoephedrine Amide Alkylation (Myers' Asymmetric Alkylation)

This method utilizes pseudoephedrine as a chiral auxiliary to direct the asymmetric alkylation of a glycine enolate equivalent. The resulting α-substituted amino acid derivative can then be hydrolyzed and protected with the Fmoc group. This method is highly regarded for its practicality and high diastereoselectivity.[1][2]

Step 1: Synthesis of Pseudoephedrine Glycinamide

-

A solution of pseudoephedrine (1.0 eq) and glycine methyl ester hydrochloride (1.0 eq) in methanol is heated to reflux.

-

Sodium methoxide (1.0 eq) is added, and the reaction is refluxed for 12-24 hours.

-

The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give pseudoephedrine glycinamide.

Step 2: Asymmetric Alkylation

-

To a solution of pseudoephedrine glycinamide (1.0 eq) and lithium chloride (6.0 eq) in tetrahydrofuran (THF) at -78 °C is added lithium diisopropylamide (LDA) (2.0 eq).

-

The solution is stirred for 30 minutes, followed by the addition of benzyl bromide (1.2 eq).

-

The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: Hydrolysis of the Chiral Auxiliary

-

The alkylated product is dissolved in a 1:1 mixture of dioxane and water.

-

The solution is heated to reflux for 24-48 hours.

-

The reaction mixture is cooled, and the pseudoephedrine is recovered by extraction with an organic solvent.

-

The aqueous layer containing the α-methyl-phenylalanine is concentrated.

Step 4: Fmoc Protection

-

The crude α-methyl-phenylalanine is dissolved in a 10% aqueous sodium carbonate solution.

-

A solution of Fmoc-OSu (1.1 eq) in acetone is added dropwise at 0 °C.

-

The reaction is stirred at room temperature overnight.

-

The mixture is acidified with 1M HCl, and the precipitated product is extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield Fmoc-α-methyl-L-phenylalanine.

Caption: Myers' Asymmetric Alkylation Workflow.

Oxazolidinone-Based Synthesis (Evans' Asymmetric Alkylation)

Evans' oxazolidinone auxiliaries are widely used for the asymmetric synthesis of α-substituted carboxylic acids, including α-amino acids.[3][4] The N-acyloxazolidinone is deprotonated to form a chiral enolate, which undergoes diastereoselective alkylation. Subsequent hydrolysis removes the auxiliary, yielding the desired amino acid.

Step 1: Preparation of N-Propionyloxazolidinone

-

To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF at -78 °C is added n-butyllithium (1.05 eq).

-

After 15 minutes, propionyl chloride (1.1 eq) is added, and the mixture is stirred for 30 minutes at -78 °C before warming to room temperature.

-

The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.

-

The organic layer is washed, dried, and concentrated to give the N-propionyloxazolidinone.

Step 2: Asymmetric Methylation

-

To a solution of the N-propionyloxazolidinone (1.0 eq) in dry THF at -78 °C is added sodium hexamethyldisilazide (NaHMDS) (1.1 eq).

-

After 30 minutes, methyl iodide (1.5 eq) is added, and the reaction is stirred for 2-4 hours at -78 °C.

-

The reaction is quenched with saturated aqueous ammonium chloride and worked up as in Step 1. The product is purified by chromatography.

Step 3: Auxiliary Cleavage and Esterification

-

The methylated product is dissolved in a 4:1 mixture of THF and water.

-

Lithium hydroxide (2.0 eq) and hydrogen peroxide (4.0 eq) are added at 0 °C.

-

The reaction is stirred for 4 hours at room temperature.

-

The reaction is quenched with sodium sulfite, and the THF is removed in vacuo.

-

The aqueous layer is acidified and extracted to yield the α-methyl-alanine.

Step 4: Fmoc Protection

-

Follow the procedure outlined in Step 4 of the Pseudoephedrine Amide Alkylation protocol.

Caption: Evans' Asymmetric Alkylation Workflow.

Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones.[5] The asymmetric variant employs a chiral amine to induce diastereoselectivity in the formation of the α-aminonitrile intermediate.[6][7]

Step 1: One-Pot Asymmetric Strecker Reaction

-

To a solution of (R)-phenylglycine amide (1.0 eq) and acetophenone (1.0 eq) in methanol/water (6:1 v/v) is added a 30% aqueous solution of sodium cyanide (1.1 eq).

-

The mixture is stirred at room temperature for 96 hours, during which time the diastereomerically pure α-aminonitrile precipitates.

-

The solid is collected by filtration, washed with water, and dried.

Step 2: Hydrolysis of the Nitrile and Chiral Auxiliary Removal

-

The α-aminonitrile is suspended in 6M HCl and heated to reflux for 12-24 hours.

-

The reaction mixture is cooled, and the precipitated phenylglycine is removed by filtration.

-

The filtrate is concentrated to give the crude α-methyl-phenylalanine hydrochloride.

Step 3: Fmoc Protection

-

The crude amino acid hydrochloride is dissolved in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate.

-

Fmoc-Cl (1.1 eq) is added, and the reaction is stirred overnight at room temperature.

-

The mixture is diluted with water and washed with diethyl ether.

-

The aqueous phase is acidified with 1M HCl, and the product is extracted with ethyl acetate.

-

The organic layer is dried and concentrated to yield Fmoc-α-methyl-D-phenylalanine.

Caption: Asymmetric Strecker Synthesis Workflow.

Solid-Phase Synthesis of N-Methylated Amino Acids

While primarily developed for N-methylation, the principles of solid-phase synthesis can be adapted for the preparation of α-methylated amino acids.[8][9] This approach involves anchoring the amino acid to a resin, followed by protection, alkylation, and cleavage.

Step 1: Loading of Fmoc-Thr(tBu)-OH onto 2-Chlorotrityl Chloride (2-CTC) Resin

-

Swell 2-CTC resin in dichloromethane (DCM).

-

Dissolve Fmoc-Thr(tBu)-OH (3.0 eq) and diisopropylethylamine (DIEA) (9.0 eq) in DCM.

-

Add the solution to the resin and shake for 2 hours.

-

Wash the resin with DCM and DMF.

Step 2: Fmoc Deprotection and o-NBS Protection

-

Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

-

Wash the resin with DMF and DCM.

-

Treat the resin with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in DCM.

Step 3: N-Methylation

-

Treat the resin with a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and dimethyl sulfate in N-methyl-2-pyrrolidone (NMP).

-

Repeat the methylation step until completion as monitored by a mini-cleavage and HPLC analysis.

Step 4: o-NBS Deprotection and Fmoc Protection

-

Treat the resin with a solution of 2-mercaptoethanol and DBU in NMP to remove the o-NBS group.

-

Wash the resin and treat with Fmoc-OSu and DIEA in DCM/DMF.

Step 5: Cleavage from Resin

-

Wash the resin with DCM.

-

Treat the resin with a solution of 1% trifluoroacetic acid (TFA) in DCM.

-

Collect the filtrate and evaporate the solvent to obtain Fmoc-N-Me-Thr(tBu)-OH.

Caption: Solid-Phase Synthesis Workflow.

Fmoc Protection of α-Methylated Amino Acids

In cases where the Fmoc group is not introduced during the main synthetic sequence, a separate protection step is required. The following is a general and efficient protocol for the Fmoc protection of a free α-methylated amino acid.[10]

-

Dissolve the α-methylated amino acid (1.0 eq) in a 3:1 mixture of water and ethanol.

-

Add Fmoc chloride (1.2 eq) to the solution.

-

Heat the reaction mixture to 60 °C and stir until the reaction is complete as monitored by TLC.

-

Acidify the solution with 1M HCl to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

Comparative Data Summary

The choice of synthetic route often depends on factors such as substrate scope, desired stereochemical outcome, scalability, and the availability of starting materials. The following table provides a summary of typical quantitative data for the described methods.

| Synthetic Method | Chiral Auxiliary/Reagent | Substrate Example | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) | Overall Yield | Reference(s) |

| Pseudoephedrine Amide Alkylation | (+)-Pseudoephedrine | Glycinamide | >95:5 d.r. | >98% | 60-80% | [1][2] |

| Oxazolidinone-Based Synthesis | (S)-4-benzyl-2-oxazolidinone | Propionyl imide | >99:1 d.r. | >99% | 70-90% | [3] |

| Asymmetric Strecker Synthesis | (R)-Phenylglycine amide | Acetophenone | >99:1 d.r. (after crystallization) | >98% | 70-85% | [6][7] |

| Solid-Phase Synthesis | - | Fmoc-Thr(tBu)-OH | Not applicable (N-methylation) | N/A | >70% | [8] |

Conclusion

The synthesis of Fmoc-protected α-methylated amino acids can be achieved through several efficient and stereoselective methods. The use of chiral auxiliaries, such as pseudoephedrine and oxazolidinones, provides high levels of diastereoselectivity and generally good to excellent yields. The asymmetric Strecker synthesis offers a convergent and practical one-pot approach, particularly with the use of crystallization-induced asymmetric transformation. Solid-phase methods, while primarily demonstrated for N-methylation, offer the advantages of simplified purification and the potential for automation. The selection of the optimal synthetic strategy will depend on the specific target molecule, available resources, and the desired scale of the synthesis. This guide provides the necessary foundational information and detailed protocols to enable researchers to successfully synthesize these valuable building blocks for advanced peptide and peptidomimetic drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of quaternary α-methyl α-amino acids by asymmetric alkylation of pseudoephenamine alaninamide pivaldimine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

In-Depth Technical Guide: Fmoc-(R)-2-amino-2-methyl-4-pentenoic acid for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-(R)-2-amino-2-methyl-4-pentenoic acid, a non-proteinogenic amino acid of significant interest in peptide chemistry and drug discovery. Due to its limited commercial availability, this guide focuses on its synthesis, characterization, and incorporation into peptide sequences, providing researchers with the necessary information to utilize this unique building block.

Introduction

Fmoc-(R)-2-amino-2-methyl-4-pentenoic acid is an α,α-disubstituted amino acid characterized by the presence of both a methyl group and an allyl group on its α-carbon. This substitution introduces significant steric hindrance and conformational constraints, which can impart desirable properties to peptides, such as increased resistance to enzymatic degradation and the stabilization of specific secondary structures. The (R)-configuration at the α-carbon provides stereochemical control essential for designing bioactive peptides with specific receptor affinities. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino function makes it suitable for solid-phase peptide synthesis (SPPS).

Physicochemical Properties

| Property | Value (Estimated/Analog Data) | Reference Compound(s) |

| Molecular Formula | C21H21NO4 | (2S)-2-(Fmoc-amino)-2-methyl-4-pentenoic acid |

| Molecular Weight | 351.40 g/mol | (2S)-2-(Fmoc-amino)-2-methyl-4-pentenoic acid |

| Appearance | White to off-white solid | General data for Fmoc-protected amino acids |

| Solubility | Soluble in DMF, NMP, and other polar aprotic solvents | General data for Fmoc-protected amino acids used in SPPS |

| Storage Conditions | 2-8 °C, desiccated | General recommendation for Fmoc-protected amino acids |

Synthesis of Fmoc-(R)-2-amino-2-methyl-4-pentenoic acid

The synthesis of this chiral, α,α-disubstituted amino acid is a multi-step process that requires careful control of stereochemistry. A plausible and established approach involves the asymmetric alkylation of a chiral glycine enolate equivalent.

Proposed Enantioselective Synthesis of (R)-2-amino-2-methyl-4-pentenoic acid

A robust method for establishing the (R)-stereocenter is through the use of a chiral auxiliary, such as a pseudoephedrine-derived glycinamide.

Experimental Protocol:

-

Preparation of the Chiral Glycinamide: React pseudoephedrine with bromoacetyl bromide to form the corresponding bromoacetamide, followed by amination to yield the pseudoephedrine glycinamide.

-

Enolate Formation: Treat the pseudoephedrine glycinamide with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the chiral enolate.

-

Asymmetric Methylation: Introduce one equivalent of methyl iodide to the enolate solution. The chiral auxiliary will direct the methylation to stereoselectively form the (R)-α-methylated product.

-

Second Enolate Formation and Allylation: Repeat the enolate formation with another equivalent of LDA, followed by the addition of allyl bromide to introduce the 4-pentenoyl group at the α-position.

-

Hydrolysis and Auxiliary Removal: Acidic hydrolysis of the resulting product will cleave the chiral auxiliary and hydrolyze the amide to the carboxylic acid, yielding (R)-2-amino-2-methyl-4-pentenoic acid. Purification can be achieved by ion-exchange chromatography.

Fmoc Protection

The synthesized (R)-2-amino-2-methyl-4-pentenoic acid is then protected with the Fmoc group for use in SPPS.

Experimental Protocol:

-

Dissolution: Dissolve the amino acid in a mixture of 10% aqueous sodium carbonate and dioxane.

-

Addition of Fmoc-OSu: Add 1.1 equivalents of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) to the solution.

-

Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.

-

Extraction and Purification: Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-(R)-2-amino-2-methyl-4-pentenoic acid. The product can be further purified by flash column chromatography on silica gel.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered α,α-disubstituted amino acids like Fmoc-(R)-2-amino-2-methyl-4-pentenoic acid into a growing peptide chain presents challenges due to slower coupling kinetics.[1] Optimized protocols are necessary to ensure high coupling efficiency.

Challenges in SPPS

-

Steric Hindrance: The presence of two substituents on the α-carbon significantly hinders the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide, slowing down the coupling reaction.[1]

-

Incomplete Coupling: Standard coupling conditions may result in incomplete reactions, leading to deletion sequences in the final peptide product.[2]

-

Aggregation: The conformational constraints imposed by α,α-disubstituted amino acids can sometimes promote on-resin aggregation of the peptide chain.[3]

Recommended SPPS Protocol

To overcome these challenges, the use of potent coupling reagents and optimized reaction conditions is crucial.

Experimental Protocol:

-

Resin Selection and Preparation: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Coupling of Fmoc-(R)-2-amino-2-methyl-4-pentenoic acid:

-

Activation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-(R)-2-amino-2-methyl-4-pentenoic acid, 3-5 equivalents of a high-reactivity coupling reagent (e.g., HATU, HCTU, or COMU), and 6-10 equivalents of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIEA) in DMF. Allow the pre-activation to proceed for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for an extended period (2-4 hours). Microwave-assisted coupling can significantly reduce the reaction time and improve efficiency.[4]

-

Monitoring: After the initial coupling, perform a Kaiser test to check for the presence of free amines. If the test is positive, a second coupling step is recommended.

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Fmoc-(R)-2-amino-2-methyl-4-pentenoic acid is a valuable, albeit challenging, building block for the synthesis of modified peptides. Its incorporation can enhance the pharmacological properties of peptide-based therapeutics. Successful utilization of this amino acid requires careful planning and execution of its synthesis and subsequent incorporation into peptides using optimized SPPS protocols. This guide provides the foundational knowledge and detailed methodologies to enable researchers to effectively employ this unique compound in their drug discovery and development efforts.

References

An In-depth Technical Guide to Fmoc-(R)-alpha-methyl-allylglycine

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of N-α-Fmoc-(R)-α-methyl-allylglycine, a specialized amino acid derivative. It details its chemical structure, physicochemical properties, applications in peptide synthesis and drug development, and a representative synthetic protocol.

Introduction

Fmoc-(R)-α-methyl-allylglycine is a synthetic α,α-disubstituted amino acid derivative that plays a crucial role in modern peptide chemistry and medicinal research. It incorporates three key structural features:

-

An Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the alpha-amino group, which is base-labile and central to its use in Solid-Phase Peptide Synthesis (SPPS).

-

An α-methyl group , which introduces conformational constraints into a peptide backbone. This methylation can enhance proteolytic stability, modulate secondary structure, and improve the pharmacokinetic profile of peptide-based therapeutics.[1]

-

An allyl side chain , which provides a reactive handle for post-synthetic modifications through various chemical transformations, such as olefin metathesis for peptide cyclization or cross-coupling reactions.

This combination of features makes Fmoc-(R)-α-methyl-allylglycine a valuable building block for synthesizing complex peptides, peptidomimetics, and novel drug candidates with enhanced stability and biological activity.[2][3]

Chemical Structure and Properties

The structure of Fmoc-(R)-alpha-methyl-allylglycine consists of a central alpha-carbon bonded to a methyl group, an allyl group, a carboxylic acid, and an Fmoc-protected amino group. The "(R)" designation specifies the stereochemistry at the alpha-carbon.

Figure 1: Chemical Structure of Fmoc-(R)-alpha-methyl-allylglycine.

Physicochemical Properties

The key properties of Fmoc-(R)-α-methyl-allylglycine are summarized in the table below.

| Property | Value | Reference |

| Synonyms | Fmoc-α-Me-D-Gly(allyl)-OH, Fmoc-(R)-2-amino-2-methyl-4-pentenoic acid | [2] |

| CAS Number | 288617-76-5 | [2] |

| Molecular Formula | C₂₁H₂₁NO₄ | [2] |

| Molecular Weight | 351.4 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥ 99.5% (Chiral HPLC) | [2] |

| Optical Rotation | [α]D20 = +2 ± 1° (c=1 in EtOH) | [2] |

| Storage | 0 - 8 °C | [2] |

Applications in Research and Development

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(R)-α-methyl-allylglycine is primarily used as a building block in Fmoc-based SPPS. The α-methyl group can pose a steric hindrance challenge, sometimes requiring optimized coupling conditions (e.g., stronger coupling reagents or extended reaction times) to ensure efficient peptide bond formation. Its incorporation is strategically used to enhance peptide stability and control conformation.

Figure 2: Generalized workflow for SPPS using Fmoc-amino acids.

Drug Development

The structural features of this amino acid are highly advantageous in drug design. By incorporating it into a peptide sequence, researchers can fine-tune its pharmacological properties.

Figure 3: Logic diagram of the role in drug development.

Experimental Protocols: Synthesis

The enantioselective synthesis of α-methyl amino acids is a complex process. While multiple strategies exist, one versatile method involves the regioselective opening of a β-lactone intermediate derived from α-methylserine.[4] The following is a representative, multi-step protocol adapted from established methodologies for creating chiral α-methyl amino acids.

Objective: To synthesize (R)-α-methyl-allylglycine, the precursor to the title compound, via organocuprate opening of a chiral β-lactone.

Key Stages:

-

Preparation of the protected α-methylserine precursor.

-

Cyclization to form the β-lactone.

-

Regioselective opening of the lactone with an allyl organocuprate reagent.

-

Deprotection to yield the free amino acid.

-

Fmoc protection of the final product.

Detailed Methodology (Illustrative)

-

Step 1: Dibenzylation of (R)-α-Methylserine Methyl Ester

-

Dissolve (R)-α-Methylserine methyl ester (1.0 eq) in a 1:1 mixture of THF/DMSO.

-

Add sodium bicarbonate (NaHCO₃, 3.0 eq) followed by benzyl bromide (BnBr, 2.5 eq).

-

Heat the reaction mixture at 60 °C and monitor by TLC until the starting material is consumed.

-

Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield N,N-dibenzyl-(R)-α-methylserine methyl ester.

-

-

Step 2: Saponification

-

Dissolve the dibenzylated ester from Step 1 in a 3:1 mixture of Methanol/Water.

-

Add potassium hydroxide (KOH, 2.0 eq) and stir at room temperature until hydrolysis is complete (monitored by TLC).

-

Neutralize the mixture with 1N HCl and extract with ethyl acetate.

-

Dry the organic layer, filter, and concentrate to yield the corresponding carboxylic acid.

-

-

Step 3: β-Lactone Formation

-

Dissolve the carboxylic acid from Step 2 in dichloromethane (CH₂Cl₂).

-

Add triethylamine (TEA, 1.5 eq).

-

Cool the solution to 0 °C and add HBTU (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Dilute with CH₂Cl₂ and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry, concentrate, and purify by chromatography to obtain the chiral β-lactone intermediate.[4]

-

-

Step 4: Organocuprate Ring Opening

-

Prepare the allyl organocuprate reagent in situ by adding allylmagnesium bromide (2.0 eq) to a suspension of copper(I) cyanide (CuCN, 1.0 eq) in anhydrous THF at -78 °C.

-

Add a solution of the β-lactone from Step 3 in THF to the organocuprate slurry at -78 °C.

-

Stir the reaction at -78 °C for 2-4 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate, wash, dry, and concentrate. Purify by chromatography to yield N,N-dibenzyl-(R)-α-methyl-allylglycine.

-

-

Step 5: Deprotection and Fmoc Protection

-

Perform hydrogenolysis on the product from Step 4 using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst to remove the benzyl groups.

-

After deprotection, dissolve the resulting free amino acid, (R)-α-methyl-allylglycine, in a 10% aqueous sodium carbonate solution mixed with dioxane.

-

Cool to 0 °C and add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester, 1.1 eq) in dioxane dropwise.

-

Stir for 12 hours, allowing the reaction to warm to room temperature.

-

Acidify the mixture with 1N HCl and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, Fmoc-(R)-α-methyl-allylglycine, by column chromatography or recrystallization.

-

Disclaimer: This guide is intended for informational purposes for a professional audience. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

References

Technical Data for (R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid

This guide provides the key physicochemical properties of (R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid, a crucial amino acid derivative for peptide synthesis and drug development. The data is compiled for researchers, scientists, and professionals in the field of medicinal chemistry and pharmaceutical innovation.

Physicochemical Properties

The molecular formula and weight are fundamental parameters for any chemical compound, essential for stoichiometric calculations in synthesis, analytical characterization, and formulation development. The table below summarizes these core properties for the specified compound.

| Property | Value | Reference |

| Synonyms | Fmoc-α-Me-D-Gly(allyl)-OH, Fmoc-α-methyl-D-allylglycine | [1] |

| Molecular Formula | C₂₁H₂₁NO₄ | [1][2] |

| Molecular Weight | 351.4 g/mol | [1][2] |

| CAS Number | 288617-76-5 | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 99.5% (Chiral HPLC) | [1] |

Methodology for Information Retrieval

The data presented was obtained through a systematic query of chemical databases using the compound's systematic name and structural synonyms. The process involved identifying the correct chemical entity and collating its verified physicochemical data from established suppliers and chemical information repositories.

References

A Technical Guide to Fmoc-(R)-alpha-methyl-allylglycine for Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-(R)-alpha-methyl-allylglycine, an unnatural amino acid derivative crucial for advanced peptide synthesis and the development of novel therapeutics. This document details its chemical identity, physical properties, and a representative protocol for its incorporation into peptide chains using solid-phase peptide synthesis (SPPS).

Chemical Identity and Alternative Names

Fmoc-(R)-alpha-methyl-allylglycine is a key building block in peptide chemistry, particularly for the synthesis of stapled peptides and other modified peptide structures. A clear identification of this compound is essential for procurement and experimental reproducibility.

Systematic Name: (2R)-2-[[(9H-Fluoren-9-yl)methoxy]carbonylamino]-2-methylpent-4-enoic acid

Common Synonyms:

-

Fmoc-α-Me-D-Gly(allyl)-OH[1]

-

Fmoc-(R)-2-amino-2-methyl-4-pentenoic acid[1]

-

Fmoc-(R)-2-(2-propenyl)alanine

Chemical Identifiers:

Physicochemical Properties

The following table summarizes the key quantitative data for Fmoc-(R)-alpha-methyl-allylglycine, providing essential parameters for its use in synthesis and analysis.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₁NO₄ | [1] |

| Molecular Weight | 351.4 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 99.5% (Chiral HPLC) | [1] |

| Optical Rotation | [α]D²⁰ = 2 ± 1º (c=1 in EtOH) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Application in Peptide Synthesis

Fmoc-(R)-alpha-methyl-allylglycine is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS).[1] Its unique structure, featuring an alpha-methyl group and an allyl side chain, makes it a valuable component for introducing conformational constraints and for post-synthesis modifications, such as hydrocarbon stapling via ring-closing metathesis (RCM).[2][3][4] Stapled peptides often exhibit enhanced helical structure, increased proteolytic resistance, and improved cell permeability, making them attractive candidates for therapeutic development.[3][5]

Detailed Experimental Protocol: Incorporation of Fmoc-(R)-alpha-methyl-allylglycine via SPPS

The following is a representative protocol for the manual solid-phase synthesis of a peptide containing Fmoc-(R)-alpha-methyl-allylglycine. This protocol is based on established Fmoc/tBu chemistry and can be adapted for automated synthesizers.[6][7][8]

4.1 Materials and Reagents

-

Fmoc-(R)-alpha-methyl-allylglycine

-

Rink Amide or Wang resin[9]

-

Fmoc-protected natural amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), ACS grade

-

Piperidine, reagent grade

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS), reagent grade

-

Diethyl ether, ACS grade

-

Kaiser test kit

4.2 Protocol

Step 1: Resin Preparation

-

Place the desired amount of resin (e.g., 0.1 mmol scale) in a fritted reaction vessel.[8]

-

Drain the DMF.

Step 2: Fmoc Deprotection

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.[9]

-

Agitate the mixture for 5 minutes at room temperature.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the fulvene adduct.[10]

-

Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in blue beads).

Step 3: Coupling of Fmoc-(R)-alpha-methyl-allylglycine Due to the steric hindrance of the α-methyl group, extended coupling times or the use of more potent coupling reagents may be necessary.[9]

-

In a separate vial, dissolve 3-5 equivalents of Fmoc-(R)-alpha-methyl-allylglycine and 3-5 equivalents of HOBt (or Oxyma Pure) in DMF.

-

Add 3-5 equivalents of DIC to the amino acid solution and allow it to pre-activate for 10-15 minutes.[9]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, continue agitation or perform a double coupling.

-

Once the Kaiser test is negative (yellow beads), wash the resin with DMF (3 times) and DCM (3 times).

Step 4: Chain Elongation Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Step 5: Final Cleavage and Deprotection

-

After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, then dry it under vacuum.[7]

-

Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. [7]

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin).[7]

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the peptide by adding the TFA solution to cold diethyl ether.[7]

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.[7]

Step 6: Purification Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflow

The following diagram illustrates the key stages of the solid-phase peptide synthesis (SPPS) cycle for incorporating Fmoc-(R)-alpha-methyl-allylglycine.

Caption: Workflow for Fmoc-SPPS with Fmoc-(R)-alpha-methyl-allylglycine.

This guide provides foundational information for the effective use of Fmoc-(R)-alpha-methyl-allylglycine in peptide research and development. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. chemimpex.com [chemimpex.com]

- 2. biotage.com [biotage.com]

- 3. Bot Verification [merel.si]

- 4. Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis | Springer Nature Experiments [experiments.springernature.com]

- 5. Automated Synthesis of Hydrocarbon-Stapled Peptides Via Microwave Assisted Ring-Closing Metathesis [cem.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. benchchem.com [benchchem.com]

- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

A Technical Guide to the Commercial Availability and Application of α-Methylated Unsaturated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and application of α-methylated unsaturated amino acids. These non-proteinogenic amino acids are crucial building blocks in modern medicinal chemistry, offering unique advantages in the design of peptides and peptidomimetics with enhanced therapeutic properties.

Introduction: The Significance of α-Methylated Unsaturated Amino Acids

The incorporation of α-methylated unsaturated amino acids into peptide backbones is a powerful strategy in drug discovery. The α-methyl group provides conformational constraint and steric hindrance, which can significantly increase a peptide's resistance to enzymatic degradation by proteases.[1][2] The α,β-unsaturation introduces rigidity, influencing the peptide's secondary structure, often promoting the formation of β-turns or helical structures.[3] This combination of modifications can lead to peptides with improved stability, bioavailability, and receptor-binding affinity, making them highly valuable for developing novel therapeutics.[4]

This guide serves as a resource for researchers by summarizing commercially available building blocks, detailing synthetic protocols, and illustrating the biological context of these unique compounds.

Commercial Availability

The commercial landscape for α-methylated unsaturated amino acids is specialized. While α,β-unsaturated (dehydro) amino acids and α-methylated (saturated) amino acids are available from various suppliers, compounds that feature both modifications are less common as off-the-shelf products. Researchers often need to synthesize the desired α-methylated dehydroamino acid or commission a custom synthesis.

Below is a summary of commercially available α,β-unsaturated amino acid derivatives and a selection of common α-methylated amino acids that serve as important precursors or structural analogs.

Data Presentation: Commercially Available Amino Acid Derivatives

Table 1: Commercially Available α,β-Unsaturated Amino Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier(s) |

|---|

| Fmoc-α,β-dehydro-phenylalanine | 198546-17-7 | C₂₄H₁₉NO₄ | 385.4 | ≥ 98% (HPLC) | Chem-Impex[5] |

Table 2: Selection of Commercially Available α-Methylated Amino Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier(s) |

|---|---|---|---|---|---|

| α-Methyl-DL-phenylalanine | 1132-26-9 | C₁₀H₁₃NO₂ | 179.22 | 98% | Sigma-Aldrich, Santa Cruz Biotechnology[6] |

| α-Methyl-DL-leucine | 144-24-1 | C₇H₁₅NO₂ | 145.20 | - | AiFChem, BOC Sciences, Alfa Chemistry[7][8] |

| (S)-alpha-Methylleucine | 105743-53-1 | C₇H₁₅NO₂ | 145.20 | 98% | Thermo Scientific[9] |

| Fmoc-α-methyl-L-Leucine | 312624-65-0 | C₂₂H₂₅NO₄ | 367.44 | 98%+ | ChemicalBook Suppliers[10] |

| α-Methyl-D-2-fluorophenylalanine | - | C₁₀H₁₂FNO₂ | 197.21 | - | Chem-Impex[11] |

| Fmoc-α-Me-D-Cys(Trt)-OH | 725728-37-0 | C₃₈H₃₃NO₄S | 599.74 | - | Advanced ChemTech |

Key Suppliers:

-

Chem-Impex: A notable supplier for specialized amino acids, including protected dehydroamino acid derivatives.[5]

-

Sigma-Aldrich (Merck): Offers a range of α-methylated amino acids for research and development.

-

Santa Cruz Biotechnology: Provides biochemicals for research, including α-methylated amino acids.[6]

-

Thermo Fisher Scientific: A major supplier of chemicals and lab equipment, offering various amino acid derivatives.[9]

-

Advanced ChemTech: Specializes in peptide synthesis reagents, including a variety of Fmoc-protected α-methyl amino acids.

-

ChemicalBook: An online platform connecting buyers with numerous chemical suppliers, listing various protected α-methylated amino acids.[10]

Synthesis of α-Methylated Unsaturated Amino Acids

Given the limited direct commercial availability, the chemical synthesis of α-methylated unsaturated amino acids is a critical skill for their application. Synthesis strategies often involve the dehydration of β-hydroxy-α-methyl amino acids or the elimination of a suitable leaving group from a saturated precursor.

Experimental Protocol: Synthesis of a Z-Dehydroaminobutyric Acid (ΔAbu) Derivative within a Peptide

This protocol is a representative method adapted from literature, illustrating the generation of an unsaturated bond within a peptide chain via dehydration of a threonine residue.[1]

Objective: To synthesize a peptide containing Z-dehydroaminobutyric acid (Z-ΔAbu) from a threonine-containing precursor.

Materials:

-

Threonine-containing peptide (e.g., Boc-Ala-Thr-OMe)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Copper(I) Chloride (CuCl)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve the threonine-containing peptide (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Add EDC·HCl (1.5 eq) and CuCl (1.0 eq) to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient) to yield the pure peptide containing the Z-ΔAbu residue.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Visualization of Synthetic Workflow

References

- 1. Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. H-A-METHYL-DL-LEU-OH (CAS No. 144-24-1) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 8. alpha-Methyl-DL-leucine | C7H15NO2 | CID 95515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-alpha-Methylleucine, 98%, 98% ee, Thermo Scientific 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Fmoc-α-methyl-L-Leucine | 312624-65-0 [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-(R)-alpha-methyl-allylglycine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as Fmoc-(R)-alpha-methyl-allylglycine, into peptide sequences is a critical strategy in modern drug discovery and development. The α-methyl group provides conformational constraint, which can lead to peptides with enhanced proteolytic stability, improved receptor affinity and selectivity, and predictable secondary structures. The allylglycine moiety offers a versatile handle for post-synthesis modifications, such as stapling, to further enhance the therapeutic properties of peptides.

However, the steric bulk of the α-methyl group poses a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions, lower yields, and purification difficulties. This application note provides a detailed protocol for the efficient incorporation of Fmoc-(R)-alpha-methyl-allylglycine into peptide sequences using robust coupling methodologies.

Challenges in Incorporating Sterically Hindered Amino Acids

The primary obstacle in coupling α,α-disubstituted amino acids is the steric hindrance around the α-carbon, which slows down the kinetics of peptide bond formation. This can result in:

-

Low Coupling Efficiency: Incomplete reaction leading to deletion sequences.

-

Longer Reaction Times: Requiring extended coupling cycles.

-

Epimerization: Although less of a concern for α-methylated amino acids at the α-carbon itself.

-

Aggregation: Hindered residues can sometimes promote on-resin aggregation.

To overcome these challenges, the use of highly efficient coupling reagents and optimized reaction conditions is paramount.

Comparative Performance of Coupling Reagents

While specific quantitative data for the coupling efficiency of Fmoc-(R)-alpha-methyl-allylglycine is not extensively published in comparative studies, the following table summarizes the general performance of commonly used coupling reagents for sterically hindered amino acids based on established knowledge in peptide chemistry. The choice of reagent can significantly impact the success of the synthesis.

| Coupling Reagent Combination | Recommended Equivalents (AA:Reagent:Base) | Typical Coupling Time | Relative Efficiency for Hindered Couplings | Key Considerations |

| HATU / DIPEA | 1 : 0.95 : 2 | 1 - 4 hours | Very High | Highly effective for hindered couplings. Minimal risk of racemization. |

| HBTU / DIPEA | 1 : 0.95 : 2 | 2 - 6 hours | High | A reliable and commonly used reagent. May be slightly less efficient than HATU for the most difficult couplings. |

| DIC / OxymaPure® | 1 : 1 : 1 | 2 - 8 hours | Moderate to High | Cost-effective and efficient. The use of OxymaPure® is crucial to enhance efficiency and suppress side reactions. |

| PyBOP / DIPEA | 1 : 1 : 2 | 1 - 4 hours | High | A phosphonium salt-based reagent, effective for hindered couplings with a low propensity for racemization. |

Note: AA = Amino Acid; HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; DIC = N,N'-Diisopropylcarbodiimide; DIPEA = N,N-Diisopropylethylamine; PyBOP = (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate.

Experimental Protocol: Incorporation of Fmoc-(R)-alpha-methyl-allylglycine

This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide containing Fmoc-(R)-alpha-methyl-allylglycine. The use of a high-efficiency coupling reagent such as HATU is recommended.

Materials:

-

Fmoc-(R)-alpha-methyl-allylglycine

-

Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

-

Standard Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

HATU (or other selected coupling reagent)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Confirm complete deprotection using a Kaiser test (a positive test indicates the presence of a free primary amine).

-

-

Coupling of Fmoc-(R)-alpha-methyl-allylglycine:

-

In a separate vial, dissolve Fmoc-(R)-alpha-methyl-allylglycine (3-5 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF.

-

Add DIPEA (2 equivalents relative to the amino acid) to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature. For this sterically hindered amino acid, a longer coupling time is recommended.

-

Monitor the coupling reaction for completion using a Kaiser test (a negative test indicates complete coupling). If the test is positive, a second coupling may be necessary.

-

-

Washing: After coupling, wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Chain Elongation: Repeat the Fmoc deprotection (Step 2) and coupling (Step 3 for standard amino acids, or as described for hindered residues) cycles for the subsequent amino acids in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final peptide by mass spectrometry.

-

Experimental Workflow Diagram

Caption: SPPS workflow for Fmoc-(R)-alpha-methyl-allylglycine incorporation.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the decision-making process and chemical transformations during the key steps of the SPPS cycle for incorporating a sterically hindered amino acid.

Application Notes and Protocols for Coupling Sterically Hindered Amino Acids: The Case of Fmoc-MeApg-OH

For Researchers, Scientists, and Drug Development Professionals

The incorporation of sterically hindered amino acids, such as N-methylated and α,α-disubstituted residues like Fmoc-N-methyl-α-phenylglycine (Fmoc-MeApg-OH), is a critical strategy in medicinal chemistry for enhancing the metabolic stability and conformational rigidity of peptides. However, the increased steric bulk around the α-carbon and the secondary amine presents significant challenges for peptide bond formation, often leading to low yields, slow reaction kinetics, and increased epimerization. This document provides an overview of effective coupling reagents and detailed protocols for the successful incorporation of such challenging monomers.

The primary challenge in coupling N-methylated amino acids lies in the steric hindrance posed by the N-methyl group, which slows down the acylation of the secondary amine. This reduced reactivity can lead to side reactions, such as the formation of piperazine-2,5-diones (DKPs) or epimerization, especially when using highly activating reagents. Therefore, the choice of coupling reagent and reaction conditions is paramount for achieving high-yield and high-purity peptide synthesis.

Modern coupling reagents have been developed to overcome these challenges. Guanidinium and phosphonium salt-based reagents, such as HATU and PyAOP, are particularly effective. These reagents rapidly form activated esters that are reactive enough to acylate sterically hindered amines while minimizing side reactions. For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has been shown to be highly efficient for coupling N-methylated amino acids, often providing superior results compared to older reagents like HBTU. Similarly, COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that offers high reactivity and reduced risk of racemization.

Comparative Analysis of Coupling Reagents for Hindered Amino Acids

The selection of an appropriate coupling reagent is crucial for the successful incorporation of Fmoc-MeApg-OH. The following table summarizes the performance of commonly used reagents for coupling sterically hindered and N-methylated amino acids.

| Coupling Reagent | Class | Advantages | Disadvantages | Typical Yields (Hindered Couplings) |

| HATU | Guanidinium Salt | High reactivity, fast kinetics, low epimerization. | Higher cost, potential for side reactions if not used correctly. | >90% |

| HBTU | Guanidinium Salt | Good reactivity, widely used. | Can lead to guanidinylation of the N-terminus, lower efficiency than HATU for very hindered couplings. | 70-90% |

| HCTU | Guanidinium Salt | Similar to HBTU but with faster kinetics and reduced racemization. | Less data available for extremely hindered cases compared to HATU. | 80-95% |

| PyAOP | Phosphonium Salt | Excellent for hindered couplings, very low racemization. | Produces carcinogenic HMPA as a byproduct, higher cost. | >95% |

| COMU | Uronium Salt | Very high reactivity, soluble byproducts, low racemization. | Higher cost, can be less stable than other reagents. | >95% |

| DIC/Oxyma | Carbodiimide/Additive | Cost-effective, simple byproducts. | Slower reaction rates, higher risk of racemization and side reactions for hindered couplings. | 50-80% |

Experimental Protocols

The following protocols are generalized for the coupling of a sterically hindered amino acid like Fmoc-MeApg-OH onto a resin-bound peptide chain. The stoichiometry and reaction times may need to be optimized based on the specific sequence.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for most sterically hindered couplings due to the high reactivity and favorable kinetics of HATU.

Workflow for HATU-Mediated Coupling

Caption: Workflow for coupling Fmoc-MeApg-OH using HATU.

Materials:

-

Fmoc-MeApg-OH (3 equivalents relative to resin loading)

-

HATU (2.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

Fmoc-deprotected peptide-resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

-

Activation Mixture: In a separate vessel, dissolve Fmoc-MeApg-OH and HATU in DMF. Add DIPEA to the solution. The solution may change color.

-

Pre-activation: Allow the activation mixture to stand for 5-10 minutes at room temperature.

-

Coupling: Add the pre-activated mixture to the swollen resin.

-

Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For extremely difficult couplings, the reaction time can be extended or the temperature increased to 40-50°C.

-

Washing: After the reaction, drain the vessel and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

Monitoring: Perform a Kaiser test or an alternative test for secondary amines to check for reaction completion. A negative result indicates a successful coupling.

Protocol 2: COMU-Mediated Coupling

This protocol is an excellent alternative, particularly when seeking to minimize epimerization and simplify byproduct removal.

General Mechanism of Amide Bond Formation

Caption: Generalized mechanism of peptide coupling.

Materials:

-

Fmoc-MeApg-OH (3 equivalents)

-

COMU (3 equivalents)

-

DIPEA (6 equivalents)

-

Fmoc-deprotected peptide-resin

-

DMF

-

DCM

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

-

Coupling Solution: In a single vessel containing the resin, add the Fmoc-MeApg-OH, followed by COMU, and finally DIPEA.

-

Reaction: Agitate the mixture for 2-4 hours at room temperature. The high reactivity of COMU often leads to faster reaction times.

-

Washing: Drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

-

Monitoring: Check for reaction completion using a suitable test for secondary amines.

Troubleshooting and Optimization

-

Low Coupling Efficiency: If the Kaiser test remains positive, a second coupling (double coupling) can be performed. Alternatively, increasing the temperature to 40-50°C or extending the reaction time may improve yields.

-

Epimerization: For residues prone to racemization, using a weaker base like N-methylmorpholine (NMM) instead of DIPEA can be beneficial, although this may require longer reaction times. The use of OxymaPure® as an additive can also suppress racemization.

-

Difficult Sequences: For sequences containing multiple consecutive hindered amino acids, specialized protocols, such as microwave-assisted peptide synthesis, may be necessary to achieve reasonable yields. Microwave heating can significantly accelerate the coupling of sterically demanding residues.

Application Notes: Fmoc-(R)-alpha-methyl-allylglycine for Stapled Peptide Synthesis

References

- 1. qyaobio.com [qyaobio.com]

- 2. Landscaping macrocyclic peptides: stapling hDM2-binding peptides for helicity, protein affinity, proteolytic stability and cell uptake - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00231G [pubs.rsc.org]

- 3. Hydrogen Exchange – Mass Spectrometry Measures Stapled Peptide Conformational Dynamics and Predicts Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of stabilized alpha-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cpcscientific.com [cpcscientific.com]

- 7. Synthesis of Stabilized Alpha-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Cell-Permeable Stapled Peptide Dual Inhibitors of the p53-Mdm2/Mdmx Interactions via Photoinduced Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Stereoisomerism of stapled peptide inhibitors of the p53-Mdm2 interaction: an assessment of synthetic strategies and activity profiles - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. peptide.com [peptide.com]

- 14. biotage.com [biotage.com]

- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 16. pubs.acs.org [pubs.acs.org]

Application Note: Optimized Fmoc Deprotection Conditions for α-Methylated Amino Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Methylated amino acids, such as α-aminoisobutyric acid (Aib), are valuable building blocks in peptide chemistry. Their incorporation can induce stable helical conformations and increase resistance to enzymatic degradation. However, these residues present a significant challenge during solid-phase peptide synthesis (SPPS). The steric hindrance imposed by the additional α-methyl group dramatically slows down both coupling reactions and the removal of the Nα-Fmoc protecting group.[1]

Standard deprotection protocols using 20% piperidine in DMF are often inefficient for α-methylated residues, leading to incomplete Fmoc removal. This results in the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity of the final product.[2] This application note provides a detailed overview of optimized conditions and protocols for the efficient Fmoc deprotection of sterically hindered α-methylated amino acids.

The Challenge of Steric Hindrance

The core issue in deprotecting α-methylated amino acids is steric hindrance. The α-methyl group, alongside the side chain, physically shields the acidic proton on the fluorenyl group. This obstruction impedes the access of the base (e.g., piperidine) required to initiate the β-elimination reaction that cleaves the Fmoc group.[1][2] This leads to significantly slower reaction kinetics compared to sterically unhindered amino acids.

Comparative Analysis of Deprotection Conditions

To overcome the challenge of steric hindrance, more forcing conditions are required. The following table summarizes and compares various deprotection strategies, from modified conventional methods to the use of stronger, non-nucleophilic bases.

| Deprotection Cocktail | Typical Conditions | Advantages | Disadvantages & Considerations | Efficacy |